2-Iodo-4H-1-benzopyran-4-one
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Overview
Description
2-Iodo-4H-1-benzopyran-4-one is a derivative of benzopyran, a heterocyclic compound containing a fused benzene and pyran ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-Iodo-4H-1-benzopyran-4-one typically involves the iodination of 4H-1-benzopyran-4-one. One common method includes the reaction of 4H-1-benzopyran-4-one with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination at the desired position .
Chemical Reactions Analysis
2-Iodo-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
2-Iodo-4H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Iodo-4H-1-benzopyran-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-Iodo-4H-1-benzopyran-4-one can be compared with other benzopyran derivatives, such as:
4H-1-Benzopyran-4-one: The parent compound, which lacks the iodine substituent.
2-Methyl-4H-1-benzopyran-4-one: A derivative with a methyl group instead of an iodine atom.
2-Azolylchromone Derivatives: Compounds with azole groups that exhibit different biological activities
These comparisons highlight the unique properties of this compound, such as its reactivity and potential biological activities.
Properties
Molecular Formula |
C9H5IO2 |
---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
2-iodochromen-4-one |
InChI |
InChI=1S/C9H5IO2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H |
InChI Key |
MEYCYYFOVOERCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)I |
Origin of Product |
United States |
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